Cas no 1806005-41-3 (4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine
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- インチ: 1S/C7H4Cl2F2IN/c8-1-3-2-13-7(12)4(5(3)9)6(10)11/h2,6H,1H2
- InChIKey: GTQHDLOJTNDKFW-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C(CCl)=CN=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- XLogP3: 3.2
- トポロジー分子極性表面積: 12.9
4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048752-1g |
4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine |
1806005-41-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridineに関する追加情報
Comprehensive Overview of 4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine (CAS No. 1806005-41-3)
4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine (CAS No. 1806005-41-3) is a highly specialized halogenated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and iodo substituents, has garnered attention for its potential in drug discovery and material science. Its molecular structure, featuring multiple reactive sites, makes it a versatile intermediate for synthesizing complex molecules.
In recent years, the demand for halogenated pyridines like 4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine has surged due to their role in developing novel antimicrobial agents and herbicides. Researchers are particularly interested in its difluoromethyl group, which enhances metabolic stability and bioavailability in drug candidates. This aligns with the growing trend of fluorine-containing compounds in medicinal chemistry, a topic frequently searched in academic and industrial databases.
The compound’s CAS No. 1806005-41-3 is often referenced in patents and scientific literature, highlighting its utility in cross-coupling reactions and catalysis. Its iodo substituent enables efficient palladium-catalyzed couplings, a popular method for constructing carbon-carbon bonds. This property is particularly relevant to researchers exploring Suzuki-Miyaura or Negishi reactions, which are widely discussed in organic chemistry forums and AI-driven research tools.
From an environmental perspective, the synthesis and handling of 4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine require adherence to green chemistry principles. Sustainable alternatives to traditional halogenation methods, such as electrochemical synthesis, are gaining traction—a topic frequently queried in search engines. The compound’s stability under various conditions also makes it a candidate for studying degradation pathways, a critical area in environmental science.
In the agrochemical sector, derivatives of 4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine are explored for their pesticidal activity. The difluoromethyl moiety’s ability to mimic metabolic intermediates in pests has led to its inclusion in next-generation crop protection formulations. This aligns with the rising global interest in sustainable agriculture and precision farming, as evidenced by trending search queries.
Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing CAS No. 1806005-41-3. Recent advancements in AI-assisted spectral analysis have streamlined the identification of such compounds, a subject of high interest in analytical chemistry circles. The compound’s distinct spectral signatures are often cited in method development studies.
In summary, 4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine represents a critical building block in modern chemistry. Its multifaceted applications—from drug discovery to agrochemical innovation—underscore its importance in addressing contemporary scientific challenges. As research continues, this compound is poised to play a pivotal role in advancing green chemistry and molecular design.
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